(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile
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Overview
Description
(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is a complex organic compound with a unique structure that combines a quinoline ring, a thiazole ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiazole intermediates, followed by their coupling through a condensation reaction to form the final product. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloroquinoline moiety using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with proteins, affecting their function and stability. These interactions are mediated through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(2E)-3-(2-Chloroquinolin-3-YL)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]prop-2-enenitrile is unique due to its combination of a quinoline ring, a thiazole ring, and a nitrile group, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and proteins sets it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3S/c1-14-7-8-19(15(2)9-14)21-13-28-23(27-21)18(12-25)11-17-10-16-5-3-4-6-20(16)26-22(17)24/h3-11,13H,1-2H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIMMSOPOKUWFU-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC4=CC=CC=C4N=C3Cl)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC4=CC=CC=C4N=C3Cl)/C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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